molecular formula C8H8N4O2 B3057035 Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 76196-08-2

Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No.: B3057035
CAS No.: 76196-08-2
M. Wt: 192.17 g/mol
InChI Key: UCVJCQZZVNJKFI-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a triazole ring fused to a pyridazine ring, with an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, inhibiting their activity. This compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
  • Triazolo[4,3-a]pyrazine derivatives

Comparison: Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity compared to other triazolopyridazine derivatives .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-4-3-5-9-12(6)7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVJCQZZVNJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504201
Record name Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-08-2
Record name Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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